molecular formula C20H15BO2 B13401945 (2-(Phenanthren-9-yl)phenyl)boronic acid

(2-(Phenanthren-9-yl)phenyl)boronic acid

Cat. No.: B13401945
M. Wt: 298.1 g/mol
InChI Key: LCMHFRQDKFRQOZ-UHFFFAOYSA-N
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Description

(2-(Phenanthren-9-yl)phenyl)boronic acid: is an organoboron compound that features a phenanthrene moiety attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Phenanthren-9-yl)phenyl)boronic acid typically involves the reaction of 9-bromophenanthrene with trimethyl borate, followed by hydrolysis. The general reaction scheme is as follows:

    Reaction with Trimethyl Borate:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale boronic acid synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Suzuki-Miyaura Coupling:

    • This compound is primarily used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
    • Common Reagents and Conditions:

      Major Products:

  • Oxidation and Reduction:

    • While specific oxidation and reduction reactions involving (2-(Phenanthren-9-yl)phenyl)boronic acid are not well-documented, boronic acids in general can undergo oxidation to form boronic esters or reduction to form boranes.

Scientific Research Applications

Chemistry:

    Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs):

Biology and Medicine:

    FLAP Protein Inhibitors:

    PARP-2 Selective Inhibitors:

Industry:

    Analytical Reagents:

Mechanism of Action

The primary mechanism of action for (2-(Phenanthren-9-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product. The molecular targets and pathways involved include:

    Palladium Catalyst:

Comparison with Similar Compounds

    Phenylboronic Acid:

    9-Phenanthreneboronic Acid:

    4-Formylphenylboronic Acid:

Uniqueness:

    Structural Complexity:

Properties

Molecular Formula

C20H15BO2

Molecular Weight

298.1 g/mol

IUPAC Name

(2-phenanthren-9-ylphenyl)boronic acid

InChI

InChI=1S/C20H15BO2/c22-21(23)20-12-6-5-11-18(20)19-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)19/h1-13,22-23H

InChI Key

LCMHFRQDKFRQOZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42)(O)O

Origin of Product

United States

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